molecular formula C13H12N4O2S B4362889 3-METHYL-2-{[(4-METHYL-1,2,5-OXADIAZOL-3-YL)METHYL]SULFANYL}-4(3H)-QUINAZOLINONE

3-METHYL-2-{[(4-METHYL-1,2,5-OXADIAZOL-3-YL)METHYL]SULFANYL}-4(3H)-QUINAZOLINONE

Cat. No.: B4362889
M. Wt: 288.33 g/mol
InChI Key: PJLBADUZVAZKIA-UHFFFAOYSA-N
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Description

3-METHYL-2-{[(4-METHYL-1,2,5-OXADIAZOL-3-YL)METHYL]SULFANYL}-4(3H)-QUINAZOLINONE is a complex heterocyclic compound that features a quinazolinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-2-{[(4-METHYL-1,2,5-OXADIAZOL-3-YL)METHYL]SULFANYL}-4(3H)-QUINAZOLINONE typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-methyl-1,2,5-oxadiazole-3-carboxylic acid with thionyl chloride, followed by the reaction with 2-amino-3-methylquinazolin-4(3H)-one, can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch reactors and continuous flow systems to optimize yield and purity. The use of automated systems and stringent quality control measures ensures the consistency and safety of the produced compound.

Chemical Reactions Analysis

Types of Reactions

3-METHYL-2-{[(4-METHYL-1,2,5-OXADIAZOL-3-YL)METHYL]SULFANYL}-4(3H)-QUINAZOLINONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced quinazolinone derivatives.

    Substitution: Formation of various substituted quinazolinone derivatives.

Scientific Research Applications

3-METHYL-2-{[(4-METHYL-1,2,5-OXADIAZOL-3-YL)METHYL]SULFANYL}-4(3H)-QUINAZOLINONE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-METHYL-2-{[(4-METHYL-1,2,5-OXADIAZOL-3-YL)METHYL]SULFANYL}-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-METHYL-2-{[(4-METHYL-1,2,5-OXADIAZOL-3-YL)METHYL]SULFANYL}-4(3H)-QUINAZOLINONE is unique due to the combination of the oxadiazole and quinazolinone moieties, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various research fields .

Properties

IUPAC Name

3-methyl-2-[(4-methyl-1,2,5-oxadiazol-3-yl)methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2S/c1-8-11(16-19-15-8)7-20-13-14-10-6-4-3-5-9(10)12(18)17(13)2/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJLBADUZVAZKIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NON=C1CSC2=NC3=CC=CC=C3C(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-METHYL-2-{[(4-METHYL-1,2,5-OXADIAZOL-3-YL)METHYL]SULFANYL}-4(3H)-QUINAZOLINONE
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3-METHYL-2-{[(4-METHYL-1,2,5-OXADIAZOL-3-YL)METHYL]SULFANYL}-4(3H)-QUINAZOLINONE
Reactant of Route 3
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3-METHYL-2-{[(4-METHYL-1,2,5-OXADIAZOL-3-YL)METHYL]SULFANYL}-4(3H)-QUINAZOLINONE
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3-METHYL-2-{[(4-METHYL-1,2,5-OXADIAZOL-3-YL)METHYL]SULFANYL}-4(3H)-QUINAZOLINONE
Reactant of Route 5
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3-METHYL-2-{[(4-METHYL-1,2,5-OXADIAZOL-3-YL)METHYL]SULFANYL}-4(3H)-QUINAZOLINONE
Reactant of Route 6
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3-METHYL-2-{[(4-METHYL-1,2,5-OXADIAZOL-3-YL)METHYL]SULFANYL}-4(3H)-QUINAZOLINONE

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